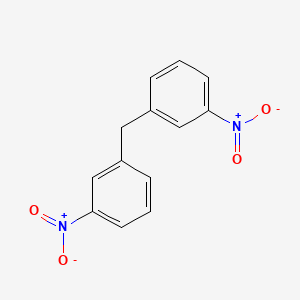![molecular formula C23H23ClO6 B4962298 ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. The compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. The compound has also been shown to inhibit the production of certain cytokines and chemokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A in lab experiments is that it has been shown to have a relatively low toxicity profile, making it a safer alternative to some other compounds. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A. One area of interest is the development of new anti-inflammatory and anti-tumor therapies based on the compound. Researchers may also investigate the potential use of ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A in the treatment of other diseases, such as cardiovascular disease and neurological disorders. Additionally, further studies may be conducted to better understand the mechanism of action of the compound and its potential interactions with other drugs.
Synthesemethoden
The synthesis of ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A involves a multi-step process that begins with the reaction of 4-chloro-3,5-dimethylphenol with 1,3-dibromopropane to form a brominated intermediate. This intermediate is then reacted with ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate to yield ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One study found that ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A exhibited anti-inflammatory effects in vitro, suggesting that it could be useful in the treatment of inflammatory diseases. Another study found that ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A had anti-tumor effects in vitro, indicating that it could be a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
ethyl 2-[3-(4-chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClO6/c1-5-18(23(26)27-6-2)29-15-7-8-17-19(11-15)28-12-20(22(17)25)30-16-9-13(3)21(24)14(4)10-16/h7-12,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJAJEGLWNTWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC(=C(C(=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)

![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)

![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)